

# **Bofutrelvir: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bofutrelvir** (also known as FB2001) is a potent, peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, **Bofutrelvir** blocks the proteolytic processing of viral polyproteins, thereby halting the viral life cycle.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for **Bofutrelvir**, intended to inform further research and development.

# Pharmacodynamics: The In Vitro and In Vivo Antiviral Profile

**Bofutrelvir** has demonstrated potent in vitro activity against SARS-CoV-2 and its variants. Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against the Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

## **In Vitro Efficacy**

**Bofutrelvir** exhibits robust inhibition of the wild-type SARS-CoV-2 Mpro and retains activity against various mutations. However, its efficacy can be reduced by certain mutations in the



#### Mpro active site.[2]

| Parameter | Value                    | SARS-CoV-2<br>Variant/Mpro<br>Mutant | Reference |
|-----------|--------------------------|--------------------------------------|-----------|
| IC50      | 53 nM                    | Wild-Type Mpro                       | [3]       |
| >100 μM   | E166N Mutant Mpro        |                                      |           |
| 1.889 μΜ  | E166R Mutant Mpro        | _                                    |           |
| >100 μM   | H163A Mutant Mpro        | _                                    |           |
| 2.740 μΜ  | E166V Mutant Mpro        | _                                    |           |
| 24.090 μΜ | S144A Mutant Mpro        |                                      |           |
| EC50      | 0.53 μΜ                  | Wild-Type SARS-CoV-                  | [3]       |
| 0.42 μΜ   | SARS-CoV-2<br>(Original) | [3]                                  |           |
| 0.39 μΜ   | Alpha (B.1.1.7)          | [3]                                  | -         |
| 0.28 μΜ   | Beta (B.1.351)           | [3]                                  | -         |
| 0.27 μΜ   | Delta (B.1.617.2)        | [3]                                  | -         |
| 0.26 μΜ   | Omicron (B.1.1.529)      | [3]                                  | _         |

## **In Vivo Efficacy**

Preclinical studies in K18-hACE2 transgenic mice, a model for COVID-19, have demonstrated the in vivo antiviral efficacy of **Bofutrelvir**. Administration of **Bofutrelvir** resulted in a significant, dose-dependent reduction in viral loads in both the lungs and the brain.[3]



| Animal Model   | Dosing Regimen                       | Key Findings                                                                       | Reference |
|----------------|--------------------------------------|------------------------------------------------------------------------------------|-----------|
| K18-hACE2 Mice | 100 and 200 mg/kg, intraperitoneally | Dose-dependent reduction in lung and brain viral titers against the Delta variant. | [3]       |

# Pharmacokinetics: Absorption, Distribution, and Preliminary Human Data

Detailed pharmacokinetic parameters for **Bofutrelvir** in preclinical species and humans are not extensively available in the public domain. However, early clinical and preclinical data provide some initial insights.

## **Preclinical Pharmacokinetics**

Studies in rats and dogs have indicated that inhaled **Bofutrelvir** leads to significantly higher drug exposure in the respiratory tract and lungs compared to plasma. This suggests a potential advantage for treating respiratory viral infections.

Note: Specific quantitative data on half-life, clearance, and volume of distribution from these preclinical studies are not publicly available.

## **Human Pharmacokinetics**

A Phase 1 clinical trial (NCT04766931) has evaluated the safety, tolerability, and pharmacokinetics of **Bofutrelvir** in healthy subjects.[4] While the full results are not yet published, a physiologically based pharmacokinetic (PBPK) model has been developed to predict human lung concentrations.



| Parameter                     | Value       | Dosing Regimen                | Data Source   |
|-------------------------------|-------------|-------------------------------|---------------|
| Observed Plasma<br>Ctrough ss | 0.163 μg/mL | 200 mg twice a day for 5 days | PBPK Model[5] |
| Predicted Lung<br>Ctrough ss  | 2.5 μg/mL   | 200 mg twice a day for 5 days | PBPK Model[5] |

These predicted lung concentrations are significantly higher than the in vitro EC50 values for various SARS-CoV-2 variants, suggesting that therapeutic concentrations can be achieved at the site of infection.[5]

## Experimental Protocols In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the IC50 of **Bofutrelvir** against SARS-CoV-2 Mpro.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate peptide (e.g., DABCYL-KTSAVLQ\SGFRKME-EDANS)
- Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
- **Bofutrelvir** (serial dilutions)
- 384-well black plates
- Fluorescence plate reader

#### Procedure:

Prepare serial dilutions of Bofutrelvir in assay buffer.



- Add a defined concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.
- Add the Bofutrelvir dilutions to the wells containing the Mpro enzyme and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FRET substrate to each well.
- Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.
- Calculate the rate of reaction for each Bofutrelvir concentration.
- Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.



Click to download full resolution via product page

FRET-based Mpro Inhibition Assay Workflow.

## In Vivo Antiviral Efficacy in K18-hACE2 Mice

This protocol provides a general framework for evaluating the in vivo efficacy of **Bofutrelvir**.

#### Animal Model:

 K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.

#### Procedure:

### Foundational & Exploratory





- Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.
- Infection: Anesthetize the mice and intranasally inoculate with a standardized dose of a SARS-CoV-2 variant (e.g., Delta).
- Treatment: Administer **Bofutrelvir** or a vehicle control at predetermined doses and schedules (e.g., intraperitoneally, once or twice daily).
- Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and respiratory distress.
- Viral Load Quantification: At selected time points post-infection, euthanize a subset of mice and harvest tissues (lungs, brain). Quantify the viral load in the tissues using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.
- Data Analysis: Compare the viral loads and clinical outcomes between the Bofutrelvirtreated and vehicle-treated groups to determine the antiviral efficacy.





Click to download full resolution via product page

In Vivo Efficacy Study Workflow.

## Mechanism of Action: Covalent Inhibition of the Main Protease

**Bofutrelvir**'s mechanism of action involves the covalent inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that is essential for the cleavage of viral



polyproteins into functional non-structural proteins (nsps), which are required for viral replication and transcription.

The key steps in the mechanism are:

- Binding: **Bofutrelvir**, a peptidomimetic compound, binds to the active site of Mpro.
- Covalent Bond Formation: The aldehyde warhead of **Bofutrelvir** forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.
- Inhibition: This irreversible binding inactivates the enzyme, preventing it from cleaving the viral polyproteins.
- Disruption of Viral Replication: The inhibition of polyprotein processing halts the formation of the viral replication-transcription complex, thereby stopping viral replication.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Inhibitory efficacy and structural insights of Bofutrelvir against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Inhibitory efficacy and structural insights of Bofutrelvir against SARS-CoV-2 Mpro mutants and MERS-CoV Mpro PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. In vitro and in vivo evaluation of the main protease inhibitor FB2001 against SARS-CoV-2
  PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bofutrelvir: A Technical Deep-Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025823#pharmacokinetics-and-pharmacodynamics-of-bofutrelvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com